molecular formula C15H15FN2 B11870490 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11870490
M. Wt: 242.29 g/mol
InChI Key: FIPUGBJAKIBBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a fluorophenyl group attached to a tetrahydroquinoline backbone, making it a significant molecule in various chemical and pharmaceutical research fields.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. It acts as a modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may interact with GABA-A receptors, enhancing the binding of GABA and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.

Properties

Molecular Formula

C15H15FN2

Molecular Weight

242.29 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15FN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2

InChI Key

FIPUGBJAKIBBLB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=CC=C3F)N

Origin of Product

United States

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